Erlotinib C-11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

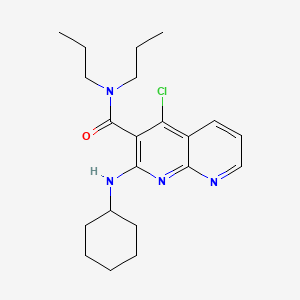

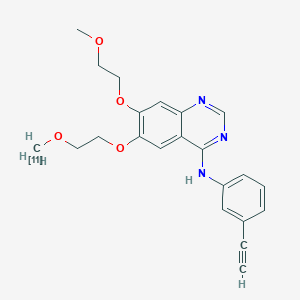

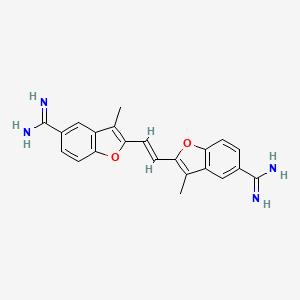

Erlotinib C-11 is a radiolabeled version of erlotinib, a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). This compound is primarily used in positron emission tomography (PET) imaging to evaluate the mutational status of EGFR in various cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer . The radiolabeling with carbon-11 allows for the visualization of the distribution and uptake of erlotinib in tumors, providing valuable insights into the effectiveness of targeted cancer therapies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Erlotinib C-11 is synthesized by reacting the normethyl precursor of erlotinib with carbon-11 labeled methyl iodide ([11C]-methyl iodide) . The reaction typically involves the following steps:

Preparation of [11C]-methyl iodide: Carbon-11 is produced in a cyclotron and converted to [11C]-methyl iodide.

Methylation Reaction: The normethyl precursor of erlotinib is reacted with [11C]-methyl iodide in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods: The production of this compound for clinical use requires a stable, reproducible, and high-yielding radiosynthesis method. Two production schemes have been developed, starting from either [11C]-carbon dioxide or [11C]-methane . Both methods reliably yield sufficient product amounts for preclinical and clinical use .

Analyse Des Réactions Chimiques

Types of Reactions: Erlotinib C-11 undergoes various chemical reactions, including:

Oxidation: Erlotinib can be oxidized to form metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The methyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.

Major Products:

Oxidation Products: Metabolites formed from the oxidation of erlotinib.

Substitution Products: Derivatives of erlotinib with substituted functional groups.

Applications De Recherche Scientifique

Erlotinib C-11 has a wide range of scientific research applications, including:

Chemistry: Used in the study of chemical reactions and mechanisms involving erlotinib.

Biology: Helps in understanding the biological pathways and interactions of erlotinib with cellular targets.

Medicine: Primarily used in PET imaging to evaluate the mutational status of EGFR in cancer patients. .

Industry: Employed in the development and testing of new cancer therapies and diagnostic tools.

Mécanisme D'action

Erlotinib C-11 exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR) . This inhibition prevents further downstream signaling, resulting in the disruption of cancer cell proliferation and survival . The radiolabeling with carbon-11 allows for the visualization of the distribution and uptake of erlotinib in tumors, providing valuable insights into the effectiveness of targeted cancer therapies .

Comparaison Avec Des Composés Similaires

Erlotinib C-11 is compared with other similar compounds, such as gefitinib and afatinib, which are also EGFR tyrosine kinase inhibitors . While all three compounds target EGFR, they differ in their binding affinities, mechanisms of action, and clinical applications:

This compound’s uniqueness lies in its radiolabeling with carbon-11, which allows for non-invasive imaging and evaluation of EGFR mutational status in cancer patients .

Propriétés

Numéro CAS |

1137584-37-2 |

|---|---|

Formule moléculaire |

C22H23N3O4 |

Poids moléculaire |

392.4 g/mol |

Nom IUPAC |

N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-6-(2-(111C)methoxyethoxy)quinazolin-4-amine |

InChI |

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i2-1 |

Clé InChI |

AAKJLRGGTJKAMG-JVVVGQRLSA-N |

SMILES isomérique |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO[11CH3] |

SMILES canonique |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)

![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12720910.png)

![N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B12720943.png)